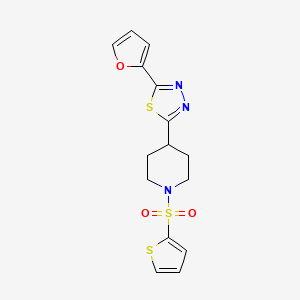

2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-(furan-2-yl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S3/c19-24(20,13-4-2-10-22-13)18-7-5-11(6-8-18)14-16-17-15(23-14)12-3-1-9-21-12/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYHFGIUUAZUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a novel derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties based on recent research findings.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur that exhibit a wide range of biological activities. The presence of the thiadiazole ring enhances the pharmacological potential of these compounds due to their ability to interact with various biological targets. Notably, derivatives of 1,3,4-thiadiazole have shown promise as antimicrobial , anticancer , and anti-inflammatory agents .

Anticancer Activity

Research indicates that thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties:

- Bacterial Inhibition : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to inhibit Staphylococcus aureus and Klebsiella pneumoniae, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 | |

| Klebsiella pneumoniae | 15.0 | |

| Pseudomonas aeruginosa | 25.0 |

Anti-inflammatory Activity

Some studies suggest that thiadiazole derivatives can modulate inflammatory responses:

- Inhibition of Pro-inflammatory Cytokines : The compound has been linked to reduced levels of cytokines such as TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives:

- Anticancer Efficacy : A study reported that a series of thiadiazole-imidazole derivatives exhibited moderate to high anticancer activity against liver carcinoma cell lines (HEPG2) when compared to doxorubicin .

- Antimicrobial Properties : Another investigation found that certain thiadiazole derivatives showed significant antifungal activity against Candida albicans, with MIC values indicating effectiveness superior to fluconazole .

- Structure-Activity Relationship (SAR) : The structural modifications on the thiadiazole ring were analyzed to determine their impact on biological activity. It was found that substituents like furan and thiophene enhance both anticancer and antimicrobial properties significantly .

Chemical Reactions Analysis

Reactivity of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring exhibits electrophilic and nucleophilic reactivity, with the sulfur and nitrogen atoms contributing to its electronic properties.

Key Reactions:

-

Nucleophilic Substitution :

The sulfur atom in the thiadiazole ring enhances susceptibility to nucleophilic attack. For example, substitution at the 2-position can occur with amines or hydrazines, forming derivatives like thiadiazolo-triazoles or fused heterocycles . -

Electrophilic Aromatic Substitution :

Electrophiles (e.g., nitrating agents) preferentially target the 5-position of the thiadiazole ring due to electron-rich regions from nitrogen lone pairs .

Table 1: Reported Reactions of 1,3,4-Thiadiazole Derivatives

Sulfonamide Group Reactivity

The thiophen-2-ylsulfonyl group attached to the piperidine nitrogen is a key pharmacophore with distinct reactivity:

-

Hydrolysis :

Under acidic or basic conditions, the sulfonamide bond may undergo cleavage. For instance, strong acids (e.g., HCl) can hydrolyze the sulfonamide to yield piperidine and thiophene-2-sulfonic acid . -

Nucleophilic Displacement :

The electron-withdrawing sulfonyl group activates the adjacent piperidine for nucleophilic substitution. Reactions with alkyl halides or Grignard reagents can modify the piperidine substituents .

Table 2: Sulfonamide Reactivity in Analogous Compounds

Furan Ring Reactivity

The furan-2-yl substituent is prone to electrophilic substitution, particularly at the α-positions (C3 and C5):

-

Nitration :

Nitration with HNO₃/Ac₂O typically occurs at C5 of the furan ring, yielding 5-nitro-furan derivatives . -

Diels-Alder Reactions :

The furan’s conjugated diene system can participate in cycloaddition reactions with electron-deficient dienophiles (e.g., maleic anhydride) .

Piperidine Substituent Modifications

The piperidine ring, though sulfonylated, retains limited reactivity:

-

Oxidation :

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the piperidine ring may oxidize to a pyridine derivative . -

Functionalization :

Reductive amination or acylation can introduce alkyl or acyl groups at the nitrogen, though steric hindrance from the sulfonyl group may limit reactivity .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments (pH 7.4, 37°C), with degradation primarily via sulfonamide hydrolysis. Accelerated degradation occurs under alkaline conditions (t₁/₂ = 12 h at pH 10) .

Mechanistic Insights from Molecular Docking

Computational studies on analogous thiadiazole-sulfonamide hybrids suggest that the sulfonyl group enhances binding to enzymatic targets (e.g., carbonic anhydrase) via hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is widely exploited in medicinal chemistry due to its versatility in accommodating diverse substituents. Key structural analogs and their properties are summarized below:

Antimicrobial Activity

- Target Compound: No direct data, but analogs like 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives (e.g., compound 11) showed activity against C. albicans with MIC values of 8–16 µg/mL .

- Analog I9 (2-(5-(2-chlorophenyl)furan-2-yl)-5-(4-ethoxyphenyl)-1,3,4-thiadiazole): Exhibited superior antifungal activity (MIC: 4 µg/mL) compared to fluconazole .

- 5-(1-(4-Toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazoles : Demonstrated 74–79% inhibition against E. coli and B. mycoides .

Anticancer Activity

- Target Compound: Structural similarity to 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole (IC₅₀: 120–160 µM against breast cancer cells) .

- LGH00045 ([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative): Potent CDC25B inhibitor (IC₅₀: 0.82 µM) .

Antiparasitic Activity

- IIa (2-([1,4'-bipiperidin]-1'-yl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole): Reduced Leishmania infection index by 80% at 10 µM .

- Nitrofuran-containing thiadiazoles: Demonstrated IC₅₀ < 1 µM against Trypanosoma cruzi .

Physicochemical Properties

Q & A

Basic: What is the standard synthesis methodology for 2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole?

The compound is typically synthesized via heterocyclization reactions. A general approach involves:

- Step 1 : Reacting thiophene-2-carbohydrazonoyl chloride derivatives with hydrazine-carbodithioates under reflux conditions in glacial acetic acid.

- Step 2 : Monitoring reaction progress via TLC and isolating the product by precipitation in ice-cold water, followed by basification with sodium bicarbonate.

- Step 3 : Purification via recrystallization using ethanol or DMSO/water mixtures .

Key intermediates like the piperidin-4-yl and thiophen-2-ylsulfonyl groups are introduced through nucleophilic substitution or sulfonylation reactions .

Basic: What analytical methods are used to confirm the compound’s structure?

Structural confirmation requires a multi-technique approach:

- Single-crystal XRD : For precise bond lengths and angles, using SHELX software for refinement .

- NMR spectroscopy : H and C NMR to verify substituent integration and electronic environments (e.g., furan protons at δ 6.3–7.2 ppm) .

- IR spectroscopy : Identification of functional groups (e.g., C=N stretching at 1600–1650 cm) .

- Elemental analysis : Confirming C, H, N, S composition within ±0.4% deviation .

Basic: How are purification and characterization protocols optimized for this compound?

- Purification : Recrystallization in ethanol or DMSO/water (2:1) improves purity (>95%). Centrifugation removes insoluble byproducts .

- Characterization : HPLC with UV detection (λ = 254 nm) ensures homogeneity. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H] at m/z 435) .

Advanced: How can heterocyclization reaction conditions be optimized to improve yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to acetic acid, reducing side-product formation .

- Catalysis : Adding p-toluenesulfonic acid (10 mol%) accelerates cyclization by stabilizing transition states .

- Temperature control : Reflux at 90–100°C for 3–5 hours balances yield and decomposition rates. Microwave-assisted synthesis reduces reaction time by 50% .

Advanced: How should researchers address contradictory cytotoxicity results across cell lines?

Contradictions (e.g., IC variations between HepG-2 and A-549 cells) require:

- Replication : Testing in triplicate with standardized protocols (e.g., MTT assay, 48-hour incubation) .

- Molecular docking : Prioritize targets like dihydrofolate reductase (DHFR) using MOE software. Compound 20b showed −1.6 kcal/mol binding energy, correlating with its HepG-2 potency (IC = 4.37 ± 0.7 μM) .

- Comparative studies : Benchmark against analogs with modified substituents (e.g., thiophene vs. phenyl groups) to identify structure-activity relationships .

Advanced: What computational approaches predict binding affinity and selectivity?

- Molecular docking : Use AutoDock Vina or MOE to screen against targets (e.g., DHFR, EGFR). Focus on hydrogen bonding (e.g., NH–π interactions with piperidine) and hydrophobic contacts .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .

Advanced: How do solvent effects influence reaction pathways and product stability?

- Polar solvents (e.g., ethanol): Stabilize zwitterionic intermediates, favoring thiadiazole cyclization .

- Non-polar solvents (e.g., toluene): Promote side reactions like sulfonamide hydrolysis.

- Stability studies : Accelerated degradation testing (40°C/75% RH) shows ethanol-recrystallized products retain >90% purity after 30 days, unlike DMSO-based samples .

Advanced: How does DFT-based analysis elucidate electronic properties and tautomerism?

- DFT calculations (B3LYP/6-311++G(d,p)): Predict NMR chemical shifts within 0.3 ppm of experimental values. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .

- Tautomerism : Thione-thiol tautomers are evaluated via IR (C=S at 1250 cm vs. S–H at 2550 cm). Solvent polarity shifts equilibrium toward the thione form .

Advanced: What strategies enhance metabolic stability via substituent engineering?

- Hydrophilic groups : Introducing –OH or –SOH at the piperidine 4-position improves aqueous solubility (logP reduction from 3.2 to 2.1) .

- Steric shielding : Bulkier substituents (e.g., isopropyl) on the furan ring reduce CYP450-mediated oxidation .

Advanced: How are mechanistic studies of enzyme inhibition conducted for thiadiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.